molecular formula C18H19NO5S B2413681 methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate CAS No. 1396682-97-5

methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2413681
CAS No.: 1396682-97-5
M. Wt: 361.41
InChI Key: JZIDOSVKXIUSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a hydroxy-substituted indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions, including cyclization and reduction steps.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation or hydrolysis reactions.

    Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or a similar reagent under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and sulfamoyl groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The indene moiety may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate: shares structural similarities with other sulfamoyl benzoate derivatives and hydroxy-substituted indenes.

Uniqueness

  • The unique combination of the hydroxy-substituted indene moiety and the sulfamoyl benzoate ester distinguishes this compound from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[(1-hydroxy-2,3-dihydroinden-1-yl)methylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-24-17(20)14-6-8-15(9-7-14)25(22,23)19-12-18(21)11-10-13-4-2-3-5-16(13)18/h2-9,19,21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIDOSVKXIUSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.